molecular formula C21H27BrClNO2 B13780746 1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide CAS No. 63937-71-3

1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

Cat. No.: B13780746
CAS No.: 63937-71-3
M. Wt: 440.8 g/mol
InChI Key: OEAROORILQLHRU-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethoxy group, and a tetrahydroisoquinoline core

Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide involves several steps. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the chlorophenyl intermediate.

    Addition of the propan-2-yl group: The chlorophenyl intermediate is then reacted with a propan-2-yl group under specific conditions to form the desired intermediate.

    Formation of the tetrahydroisoquinoline core: The intermediate is then cyclized to form the tetrahydroisoquinoline core.

    Introduction of the dimethoxy groups:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in the treatment of certain medical conditions, including its potential as an anti-inflammatory or anti-cancer agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.

    1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: This compound has a benzodioxol group and a tert-butylamino group, making it structurally different but functionally similar in some aspects.

    1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one:

Properties

63937-71-3

Molecular Formula

C21H27BrClNO2

Molecular Weight

440.8 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C21H26ClNO2.BrH/c1-14(11-15-5-7-17(22)8-6-15)21-18-13-20(25-4)19(24-3)12-16(18)9-10-23(21)2;/h5-8,12-14,21H,9-11H2,1-4H3;1H

InChI Key

OEAROORILQLHRU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)C2C3=CC(=C(C=C3CC[NH+]2C)OC)OC.[Br-]

Origin of Product

United States

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